1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a pyridone derivative characterized by a cyclopropyl substituent at the N1 position, a ketone group at C2, and a carboxylic acid moiety at C2.
Properties
IUPAC Name |
1-cyclopropyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-7(9(12)13)2-1-5-10(8)6-3-4-6/h1-2,5-6H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSANPKXHNPTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267425-40-0 | |
| Record name | 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Heterocyclization Using Meldrum’s Acid Derivatives
A primary method involves the reaction of aminomethylidene derivatives of Meldrum’s acid with cyanoacetamide or cyanothioacetamide in ethanol. The reaction mixture is typically stirred at room temperature or refluxed for 24 hours, then acidified with concentrated hydrochloric acid to pH ~5 to precipitate the dihydropyridine product.
Carboxylic Acid Formation
The carboxylic acid group at position 3 is often formed by hydrolysis of nitrile intermediates under acidic or basic conditions:
- Hydrolysis is performed using sulfuric acid or potassium hydroxide at moderate temperatures (50–80°C) for several hours.
- Yields for hydrolysis steps are generally moderate (~50%) but can be optimized with reaction time and temperature adjustments.
Comparative Table of Preparation Methods
Research Findings and Optimization Insights
- The Meldrum’s acid-based heterocyclization is a robust and reproducible method for forming the dihydropyridine core with carboxylic acid functionality.
- Cyclopropylation requires careful control of moisture and oxygen to prevent side reactions, often necessitating anhydrous and inert conditions.
- Acid or base hydrolysis steps to convert nitrile intermediates to carboxylic acids can be optimized by adjusting temperature and reaction time to improve yields.
- Purification methods such as recrystallization from ethanol or column chromatography are essential to achieve high-purity final products.
- Use of Lewis acid catalysts (e.g., ZnCl₂) has been reported to enhance cyclization efficiency in related systems, suggesting potential for yield improvement.
Chemical Reactions Analysis
1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has shown potential in the development of pharmaceuticals due to its structural features that allow for various biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against certain strains of bacteria and fungi, suggesting it could be used in treating infections resistant to conventional antibiotics .
Anti-inflammatory Effects
Preliminary studies have suggested that derivatives of this compound may possess anti-inflammatory properties. This could pave the way for new treatments for inflammatory diseases such as arthritis or inflammatory bowel disease .
Anticancer Potential
There is emerging evidence that this compound can inhibit the growth of various cancer cell lines. Its mechanism may involve the induction of apoptosis and the inhibition of cell proliferation, making it a promising lead in anticancer drug development .
Organic Synthesis Applications
The compound serves as an important building block in organic synthesis. Its unique structure enables it to participate in various chemical reactions, facilitating the creation of more complex molecules.
Synthesis of Heterocycles
This compound can be used to synthesize a variety of heterocyclic compounds through cyclization reactions. These heterocycles are often found in biologically active molecules and pharmaceuticals .
Functionalization Reactions
The carboxylic acid group allows for easy functionalization, enabling chemists to modify the compound to enhance its biological activity or alter its physical properties for specific applications .
Material Science Applications
In material science, this compound has potential applications due to its unique chemical structure and properties.
Polymer Synthesis
Research is ongoing into using this compound as a monomer in polymer synthesis. Its incorporation into polymer chains could lead to materials with desirable mechanical and thermal properties .
Coatings and Composites
The compound's stability and reactivity make it suitable for developing coatings and composites that require enhanced durability and resistance to environmental factors .
Case Studies
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a complexating agent, forming stable complexes with metal ions, which can influence various biochemical processes . Additionally, its structural features allow it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs. Cyclobutyl: The cyclobutyl analog (C₁₀H₁₁NO₃) has a larger ring size but identical molecular weight to the cyclopropyl derivative, suggesting similar hydrophobicity. Predicted properties for the cyclobutyl variant include a density of 1.426 g/cm³ and pKa of 2.67, which may differ slightly due to ring strain differences .
- Aromatic vs. Aliphatic Substituents : Benzyl-substituted derivatives (e.g., compound 6 in ) exhibit higher melting points (128–130°C) compared to aliphatic substituents, likely due to enhanced crystal packing from π-π interactions.
Spectral and Structural Features
- IR Spectroscopy : Carboxylic acid derivatives show characteristic C=O stretches between 1631–1722 cm⁻¹ and broad OH/NH bands near 3174–3450 cm⁻¹ .
- NMR Data : The cyclopropyl group’s protons typically resonate as a multiplet near δ 1.0–2.0 ppm, while the pyridone ring protons appear downfield (δ 5.8–8.3 ppm) .
Biological Activity
1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 1267425-40-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique cyclopropyl group and exhibits properties that may be beneficial in various therapeutic contexts.
- Molecular Formula : C9H9NO3
- Molecular Weight : 179.18 g/mol
- IUPAC Name : this compound
- Purity : Typically available at 95% purity
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an antibacterial, anticancer, and anti-inflammatory agent.
Antibacterial Activity
Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antibacterial properties. For instance, research indicated that certain structural modifications enhance their efficacy against various bacterial strains. While specific data on the compound itself is limited, related compounds have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
1-Cyclopropyl-2-oxo-1,2-dihydropyridine derivatives have been investigated for their anticancer properties. A study highlighted the ability of structurally similar compounds to inhibit cell proliferation in human cancer cell lines such as HeLa and HCT116. These compounds were noted for their ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth .
Anti-inflammatory Effects
The anti-inflammatory potential of dihydropyridine derivatives has also been noted in literature. Compounds within this class have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies
- Antibacterial Screening : A screening assay was developed to evaluate the antibacterial activity of various dihydropyridine derivatives, including this compound. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that structural modifications could optimize efficacy .
- Anticancer Activity : In a study examining the effects of different dihydropyridine compounds on cancer cell lines, it was found that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer types. This suggests significant potential for further development in cancer therapeutics .
Comparative Analysis of Biological Activity
Q & A
Q. What are the common synthetic routes for preparing 1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid?
The synthesis typically involves cyclocondensation or multicomponent reactions. A key step is introducing the cyclopropyl group via nucleophilic substitution or cross-coupling reactions. For example, substituents on the dihydropyridine ring can be modified by varying reagents (e.g., cyclopropylamine derivatives) under reflux conditions in polar aprotic solvents like DMF or DMSO. Reaction optimization often requires temperature control (e.g., 80–120°C) and catalytic bases such as K₂CO₃ to enhance regioselectivity .
Q. How is the compound characterized using spectroscopic methods?
- NMR : The ¹H NMR spectrum shows distinct signals for the cyclopropyl group (δ 1.0–1.5 ppm as multiplet) and the dihydropyridine ring protons (δ 6.5–8.5 ppm). The carboxylic acid proton appears as a broad singlet near δ 14 ppm in DMSO-d₆ .
- IR : Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretching of the carboxylic acid and ketone) and 2500–3300 cm⁻¹ (O-H stretching of the carboxylic acid) confirm functional groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 222.0765 for C₁₀H₁₁NO₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like acetic acid can suppress side reactions (e.g., decarboxylation) .
- Catalysis : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve cyclopropane ring formation via Suzuki-Miyaura coupling, achieving yields >75% .
- Workup Strategies : Acid-base extraction (using 1M HCl/NaHCO₃) isolates the carboxylic acid from unreacted starting materials. Purity is further enhanced via recrystallization in ethanol/water mixtures (yield: 60–67%) .
Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?
- Cross-Validation : Combine ¹³C NMR and DEPT-135 to distinguish quaternary carbons (e.g., carbonyl groups at δ 160–170 ppm) from CH/CH₂ groups. For example, the carboxylic acid carbon appears near δ 165 ppm in ¹³C NMR .
- X-ray Crystallography : Resolves ambiguity in regiochemistry (e.g., cyclopropyl orientation) by providing definitive bond lengths and angles. This is critical when NMR splitting patterns are inconclusive .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and confirm tautomeric forms (e.g., keto-enol equilibrium) .
Q. What strategies are used to identify and quantify impurities in the compound?
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) separates impurities like des-cyclopropyl analogs. MS detection identifies degradation products (e.g., m/z 178.0501 for decarboxylated derivatives) .
- Stability Studies : Accelerated degradation under heat/light (40°C, 75% RH for 4 weeks) monitors impurity formation. For example, cyclopropyl ring-opening products are quantified via peak area normalization .
Q. How does substituent variation on the dihydropyridine ring affect biological activity?
- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., -CN at position 5) enhances binding to target enzymes (e.g., kinase inhibition). Computational docking (AutoDock Vina) predicts interactions with hydrophobic pockets .
- Pharmacokinetic Profiling : LogP values (calculated via ChemDraw) are optimized by replacing the cyclopropyl group with bulkier substituents (e.g., tert-butyl), improving membrane permeability .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
